5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-2-sulfonamide
Description
5-Chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The N-linked substituent comprises a cyclopropylmethyl moiety with a hydroxymethyl group, introducing both steric complexity and hydrophilic character. Sulfonamides are well-documented for their pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The presence of the cyclopropane ring in this compound may enhance metabolic stability compared to linear alkyl chains, while the hydroxymethyl group could improve solubility.
Properties
IUPAC Name |
5-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S2/c10-7-1-2-8(15-7)16(13,14)11-5-9(6-12)3-4-9/h1-2,11-12H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEYFSFKBDUPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=C(S2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 1,4-diketones or α,β-unsaturated carbonyl compounds in the presence of sulfur sources.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide.
Chlorination: The chloro group is introduced via electrophilic chlorination using reagents such as thionyl chloride or sulfuryl chloride.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is attached through a nucleophilic substitution reaction, where a suitable cyclopropylmethyl halide reacts with the thiophene sulfonamide derivative.
Hydroxymethylation: The hydroxymethyl group is introduced by reacting the cyclopropylmethyl derivative with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and sulfonamide groups, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the sulfonamide group, while electrophiles like alkyl halides can react at the chloro group.
Major Products Formed
Oxidation: Formation of 5-chloro-N-((1-(formyl)cyclopropyl)methyl)thiophene-2-sulfonamide or 5-chloro-N-((1-(carboxyl)cyclopropyl)methyl)thiophene-2-sulfonamide.
Reduction: Formation of 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-2-amine.
Substitution: Formation of various substituted thiophene sulfonamides depending on the nucleophile or electrophile used.
Scientific Research Applications
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains:
- Study on Antimicrobial Efficacy (2024) : This study assessed the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .
Anticancer Properties
The anticancer potential of 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-2-sulfonamide has also been investigated:
- Evaluation of Cytotoxic Effects (2023) : In vitro studies demonstrated that the compound exhibited a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment .
Anti-inflammatory Activity
Research into the anti-inflammatory properties revealed promising results:
- Inflammation Model Study (2025) : The compound was tested on LPS-stimulated macrophages, resulting in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to controls .
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Formation of Thiophene Derivative : Starting from commercially available thiophene derivatives, the introduction of the sulfonamide group is achieved through electrophilic substitution.
- Cyclopropyl Substitution : The cyclopropyl moiety is synthesized via cyclopropanation reactions using suitable precursors.
- Hydroxymethyl Group Addition : The hydroxymethyl group is introduced through a nucleophilic substitution reaction.
These synthetic routes are essential for producing the compound in sufficient yields for biological testing.
Case Studies and Research Findings
A summary of key findings from recent studies is provided in the table below:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: It may affect signaling pathways related to inflammation, microbial growth, or cellular metabolism, resulting in its observed biological effects.
Comparison with Similar Compounds
Core Structural Differences
The compound is compared to two analogs from the provided evidence:
Functional Group Impact on Properties
Benzene sulfonamides like N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide exhibit broader biological activities, possibly due to the methoxy group’s electron-donating effects, which modulate reactivity and target affinity .
Substituent Effects: The cyclopropylmethyl-hydroxymethyl group in the target compound offers a rigid, three-membered ring that may reduce conformational flexibility and improve metabolic stability. This contrasts with the methoxy group in ’s compound, which increases hydrophobicity but may lower solubility. The 5-amino substituent in HR103278 () likely enhances solubility and hydrogen-bonding capacity but could reduce stability due to oxidative or metabolic susceptibility .
Chlorine Position: Chlorine at the 5-position (common in all compounds) is a halogen-bond donor, often improving target binding. However, its placement on thiophene vs. benzene alters electronic distribution and steric interactions.
Biological Activity
5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- IUPAC Name : this compound
This compound features a thiophene ring, a sulfonamide group, and a chlorinated substituent, which contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing various pharmacological effects:
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives display enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, often outperforming traditional antibiotics like ampicillin .
Anticancer Potential
The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated that thiophene-based compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, one study highlighted the ability of a structurally similar compound to inhibit the growth of breast cancer cells through the modulation of key signaling pathways .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The sulfonamide group may interact with bacterial enzymes, disrupting essential metabolic processes.
- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Study :
- Toxicology Assessment :
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- 1H/13C-NMR : Assigns proton and carbon environments (e.g., δ 8.52 ppm for NH in DMSO-d6, δ 157.39 ppm for aromatic carbons) .
- HRMS : Confirms molecular weight (e.g., [M + H]+ calcd. 461.0512, found 461.0509) .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1328–1159 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and confirms cyclopropane geometry, though no direct data exists for this compound. Comparable sulfonamides show planar aromatic systems and tetrahedral sulfur centers .
How can researchers resolve contradictions in biological activity data for sulfonamide derivatives with similar structural motifs?
Advanced
Contradictions often arise from variations in assay conditions, substituent effects, or target specificity. For example:
- Tubulin Polymerization Inhibition : Derivatives with electron-withdrawing groups (e.g., Cl) on the thiophene ring show enhanced antiproliferative activity (IC50 < 1 µM) compared to electron-donating groups . Validate using in vitro tubulin polymerization assays and cross-reference with cytotoxicity data (e.g., MTT assays).
- SAR Analysis : Compare substituent effects on the cyclopropane (e.g., hydroxymethyl vs. carboxyethyl) using molecular docking to assess steric/electronic compatibility with binding pockets .
What strategies can mitigate low synthetic yields in the final coupling step of the sulfonamide and cyclopropane moieties?
Q. Advanced
- Catalyst Screening : Replace Cu(I) with Ru-based catalysts for strain-promoted azide-alkyne cycloadditions to reduce side reactions .
- Solvent Optimization : Use DMF/water mixtures to enhance solubility of intermediates .
- Protection/Deprotection : Temporarily protect the hydroxymethyl group (e.g., as a tert-butyldimethylsilyl ether) to prevent oxidation during coupling .
How does the hydroxymethylcyclopropyl group influence the compound’s physicochemical properties and bioavailability?
Q. Advanced
- Lipophilicity : The cyclopropane ring increases rigidity and logP compared to linear alkyl chains, enhancing membrane permeability .
- Metabolic Stability : The hydroxymethyl group may undergo glucuronidation, reducing systemic exposure. Test stability in liver microsomes and modify with bioisosteres (e.g., trifluoromethyl) .
- Conformational Analysis : DFT calculations reveal that the cyclopropane’s angle strain preorganizes the molecule for target binding, as seen in tubulin inhibitors .
What in vitro models are appropriate for evaluating the anticancer potential of this compound?
Q. Advanced
- Cell Lines : Use NCI-60 panels to screen broad-spectrum activity. Prioritize leukemia (K-562) and solid tumors (MCF-7) based on sulfonamide efficacy .
- Mechanistic Studies : Employ flow cytometry to assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (e.g., G2/M phase blockage via tubulin disruption) .
- 3D Tumor Spheroids : Model drug penetration in hypoxic conditions using Matrigel-embedded spheroids .
How can computational methods guide the optimization of this compound’s binding affinity?
Q. Advanced
- Molecular Dynamics (MD) : Simulate interactions with β-tubulin’s colchicine-binding site. Key residues (e.g., Asn258, Lys254) form hydrogen bonds with sulfonamide oxygen .
- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., replacing Cl with CF3) .
- ADMET Prediction : Tools like SwissADME estimate BBB permeability (e.g., low for polar hydroxymethyl) and CYP450 inhibition risks .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Safety : Handle cyclopropane precursors (e.g., ethyl diazoacetate) with explosion-proof equipment due to diazo compound instability .
- Purification : Replace column chromatography with continuous crystallization for cost-effective scale-up .
- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (e.g., ≤0.15% for unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
